4-(bromomethyl)-6-methoxypyrimidine
Description
4-(Bromomethyl)-6-methoxypyrimidine is a halogenated pyrimidine derivative characterized by a bromomethyl (-CH₂Br) group at position 4 and a methoxy (-OCH₃) group at position 6 on the pyrimidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions, due to the reactivity of the bromomethyl group. Pyrimidines are central to pharmaceutical and agrochemical research, with substituents like halogens and alkoxy groups modulating electronic and steric properties to influence biological activity and synthetic utility .
Properties
CAS No. |
2751611-93-3 |
|---|---|
Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-methoxypyrimidine typically involves the bromination of 6-methoxypyrimidine. One common method includes the reaction of 6-methoxypyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.
Reduction: Formation of 4-methyl-6-methoxypyrimidine.
Scientific Research Applications
4-(Bromomethyl)-6-methoxypyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Explored for its role in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-methoxypyrimidine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby modulating their activity. The methoxy group can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Substituent Position and Reactivity
4,6-Dichloro-5-Methoxypyrimidine ()
- Structure : Chlorine atoms at positions 4 and 6, methoxy at position 3.
- Reactivity : Chlorine’s smaller atomic radius compared to bromine reduces steric hindrance but lowers leaving-group ability. The title compound’s bromomethyl group enables alkylation and Suzuki coupling, whereas chlorine substituents favor nucleophilic aromatic substitution.
- Crystal Packing : Short Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, contrasting with Br···N interactions in brominated analogs, which are longer due to bromine’s larger size .
5-Bromo-2-(N,N-Dimethylamino)-4-Hexadecyl-6-Methoxypyrimidine ()
- Structure: Bromine at position 5, dimethylamino (-NMe₂) at position 2, and a long alkyl chain (hexadecyl) at position 3.
- Reactivity : Bromine at position 5 directs electrophilic substitution, while the bromomethyl group in the title compound facilitates functionalization at position 4. The hexadecyl chain enhances lipophilicity, making this derivative suitable for lipid-based drug formulations .
Functional Group Variations
4-Amino-6-Phenylpyrimidine ()
- Structure: Amino (-NH₂) at position 4 and phenyl at position 5.
- Reactivity: The amino group is nucleophilic, enabling condensation reactions (e.g., Schiff base formation), whereas the bromomethyl group in the title compound is electrophilic, favoring alkylation or cross-coupling. Phenyl groups enhance π-π stacking, influencing solubility and crystallinity .
2-Ethoxy-4-Hydroxy-6-Methylpyrimidine ()
- Structure : Ethoxy (-OCH₂CH₃) at position 2, hydroxy (-OH) at position 4, and methyl at position 6.
- Reactivity : The hydroxy group participates in hydrogen bonding, increasing aqueous solubility. In contrast, the bromomethyl group in the title compound reduces polarity but enhances reactivity in SN2 reactions .
4-Bromo-2-Methoxy-6-(1-Phenyl-1H-Benzimidazol-2-yl)Phenol ()
- Structure: Bromine at position 4, methoxy at position 2, and a benzimidazole-phenol moiety at position 6.
- Applications : The benzimidazole group enables metal coordination (e.g., chelation with 3d-4f metals), making it relevant in materials science. The title compound’s simpler structure prioritizes synthetic flexibility over coordination chemistry .
Data Table: Key Comparisons
| Compound | Substituents | Reactivity Highlights | Applications |
|---|---|---|---|
| 4-(Bromomethyl)-6-methoxypyrimidine | -CH₂Br (C4), -OCH₃ (C6) | SN2 alkylation, cross-coupling | Pharmaceuticals, agrochemicals |
| 4,6-Dichloro-5-methoxypyrimidine | -Cl (C4, C6), -OCH₃ (C5) | Nucleophilic aromatic substitution | Antiviral agents, crystal engineering |
| 4-Amino-6-phenylpyrimidine | -NH₂ (C4), -Ph (C6) | Condensation, hydrogen bonding | Ligand design, fluorescence probes |
| 5-Bromo-2-(N,N-dimethylamino)... | -Br (C5), -NMe₂ (C2), -C16H33 | Lipid solubility, electrophilic substitution | Lipophilic drug carriers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
